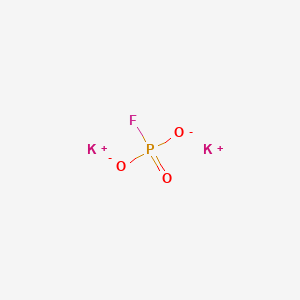

Dipotassium fluorophosphate

Description

Historical Context of Fluorophosphate (B79755) Research

The study of organophosphorus compounds, including fluorophosphates, began to gain significant momentum in the early 20th century. In 1932, German scientist Willy Lange and his student Gerda von Krueger first described the toxic effects of certain esters of monofluorophosphoric acid. wikipedia.org This discovery spurred further research, particularly during World War II, as nations explored the potential of these compounds as chemical warfare agents. mdpi.com In the United Kingdom, this line of inquiry led to the synthesis of diisopropyl fluorophosphate (DFP) in 1941 by Bernard Charles Saunders and his colleagues. wikipedia.orgmdpi.com The initial synthesis of tetraethyl pyrophosphate (TEPP), the first organophosphorus compound found to be a cholinesterase inhibitor, occurred much earlier in 1854. mdpi.com The systematic study of organophosphorus compounds, however, dates back to 1820 with the esterification of phosphoric acid and ethanol. researchgate.net

Inorganic Classification and Nomenclature of Fluorophosphates

Fluorophosphates are inorganic compounds characterized by a covalent bond between fluorine and phosphorus. fluoride-history.de They are classified based on the number of fluorine atoms attached to the central phosphorus atom. The primary classes include monofluorophosphates (PO₃F²⁻), difluorophosphates (PO₂F₂⁻), and hexafluorophosphates (PF₆⁻). wikipedia.org Dipotassium (B57713) fluorophosphate falls under the category of monofluorophosphates.

According to IUPAC nomenclature, fluorophosphoric acids that are doubly esterified are termed fluorophosphates or phosphorofluoridates. pnas.org For instance, the compound (PriO)₂PO-F can be named diisopropyl fluorophosphate or diisopropyl phosphorofluoridate. pnas.org Dipotassium fluorophosphate is also known by several synonyms, including dipotassium phosphorofluoridate and potassium phosphorofluoridate. chemical-suppliers.eunih.gov A more formal IUPAC name is dipotassium;fluoro-dioxido-oxo-λ⁵-phosphane. nih.gov

The classification can be further extended. For example, sodium vanadium fluorophosphates are categorized based on their crystal structures, such as tetragonal and sandwich structures. jecst.org A novel class, fluoroborate-fluorophosphates, has also been identified, with ammonium (B1175870) tetrafluoroborate-monofluorophosphate being the first compound in this category. acs.orgnih.gov

Fundamental Chemical Principles of Fluorophosphate Compounds

The presence of the highly electronegative fluorine atom influences the electronic properties and reactivity of the molecule. Fluorophosphates can undergo hydrolysis, where the P-F bond is cleaved. For example, diethyl fluorophosphate hydrolyzes in the presence of water to yield diethyl phosphate (B84403) and hydrogen fluoride (B91410). The stability and reactivity of these compounds can vary significantly depending on the other atoms or groups attached to the phosphorus.

Properties

IUPAC Name |

dipotassium;fluoro-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2O3P.2K/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNRKXSSLJKNGH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FK2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930979 | |

| Record name | Dipotassium phosphorofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.167 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14104-28-0 | |

| Record name | Phosphorofluoridic acid, dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014104280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium phosphorofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium fluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM PHOSPHOROFLUORIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y50C2KP27Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Properties of Dipotassium Fluorophosphate

Synthesis Methods

Dipotassium (B57713) fluorophosphate (B79755) is primarily synthesized through the reaction of potassium fluoride (B91410) with phosphoric acid. vulcanchem.com Another method involves the reaction of fluorophosphoric acid with potassium hydroxide. ontosight.ai A mechanochemical process has also been developed where fluorspar (CaF₂) is treated with dipotassium hydrogen phosphate (B84403) (K₂HPO₄) under ball-milling conditions, which produces a mixture containing a fluorophosphate component. researchgate.net

Chemical Properties

Dipotassium fluorophosphate is a stable compound under normal conditions. ontosight.ai However, it can react with water or moisture, leading to the formation of fluorophosphoric acid and potassium hydroxide. ontosight.ai It is known to be highly soluble in water. vulcanchem.com

Physical Properties

This compound is a white, odorless powder. wikipedia.orgbyjus.com It is deliquescent, meaning it has a strong tendency to absorb moisture from the air. byjus.com

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | K₂PO₃F |

| Molecular Weight | 176.167 g/mol nih.gov |

| Appearance | White powder byjus.com |

| Odor | Odorless byjus.com |

| Solubility | Highly soluble in water vulcanchem.com |

This table is interactive. Click on the headers to sort.

Spectroscopic Data

Spectroscopic techniques are crucial for characterizing the structure of fluorophosphate compounds. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful. The ¹⁹F chemical shifts for the fluorophosphate group in inorganic compounds typically range from -52.5 ppm to -75 ppm. nasa.gov For instance, the ¹⁹F NMR spectrum of sodium fluorophosphate shows a distinct signal in this range. nasa.gov Infrared (IR) spectroscopy can also be used to identify the characteristic vibrations of the P-F and P-O bonds within the fluorophosphate anion. researchgate.net

Structural Elucidation and Crystallography of Fluorophosphate Compounds

Advanced Crystallographic Investigations

The determination of the crystal structure of dipotassium (B57713) fluorophosphate (B79755) has been primarily achieved through X-ray diffraction techniques. These methods allow for the precise mapping of electron density within the crystal, revealing the positions of individual atoms and the geometry of their bonding.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for crystal structure determination. A foundational study on the crystal structure of the beta-form of dipotassium fluorophosphate (β-K₂PO₃F) was conducted by Robinson in 1958, providing key insights into its atomic arrangement. acs.org This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be derived. acs.org

More recent data available through computational materials science databases, such as the Materials Project, corroborates and expands upon earlier findings, offering a detailed and refined model of the this compound structure. materialsproject.orgosti.gov These analyses confirm the compound's orthorhombic crystal system and provide precise lattice parameters and atomic coordinates. materialsproject.orgosti.gov

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. In PXRD, a powdered sample, containing a vast number of randomly oriented microcrystals, is exposed to an X-ray beam. The resulting diffraction pattern is a fingerprint of the crystalline phases present.

For this compound, PXRD is instrumental in verifying the phase purity of a synthesized sample. The experimental powder pattern can be compared to a standard pattern, such as those from the Powder Diffraction File (PDF), or a pattern calculated from single-crystal data. rsc.org The Materials Project, for instance, provides a simulated powder diffraction pattern for K₂PO₃F, which serves as a valuable reference for experimental work. materialsproject.org This allows for the identification of the compound and the determination of its lattice parameters through a process of refinement.

Atomic Arrangement and Coordination Environments in Fluorophosphates

The fluorophosphate anion (PO₃F²⁻) forms the fundamental building block of the anionic framework. In this anion, the central phosphorus atom (P⁵⁺) is tetrahedrally coordinated to three oxygen atoms and one fluorine atom. osti.gov This forms a PO₃F tetrahedron. The P-O bond lengths are all equivalent at 1.52 Å, while the P-F bond length is slightly longer at 1.67 Å. osti.gov These tetrahedra are interconnected within the crystal lattice through their interactions with the potassium cations. osti.gov

In the crystal structure of this compound, there are two distinct crystallographic sites for the potassium (K⁺) ions, each with a unique coordination environment. osti.gov

First Potassium Ion Site (K1): The K1⁺ ion is in a 7-coordinate environment, bonded to six oxygen atoms and one fluorine atom. The K-O bond distances in this polyhedron are varied, ranging from 2.72 Å to 3.14 Å, while the K-F bond length is 2.81 Å. osti.gov

Second Potassium Ion Site (K2): The K2⁺ ion is also 7-coordinate, bonded to seven oxygen atoms and one fluorine atom, forming a distorted KO₇F hexagonal bipyramid. The K-O bond distances for this site range from 2.92 Å to 3.07 Å, and the K-F bond length is 2.72 Å. osti.gov

These KO₇F polyhedra share corners and edges with adjacent PO₃F tetrahedra and other KO₇F polyhedra, creating a stable, interconnected three-dimensional structure. osti.gov The coordination of alkali metal ions, such as potassium, with both oxygen and fluorine from the fluorophosphate anion is a common feature in the crystal chemistry of fluorophosphate compounds. researchgate.netacs.org

Crystal System and Space Group Determinations

Based on crystallographic data, this compound (K₂PO₃F) crystallizes in the orthorhombic crystal system . materialsproject.orgosti.gov The space group has been determined to be Pnma (No. 62) . materialsproject.orgosti.gov The lattice parameters, which define the dimensions of the unit cell, have been reported as:

a = 6.061 Å

b = 7.757 Å

c = 10.239 Å

α = β = γ = 90° materialsproject.org

These crystallographic parameters are essential for the unambiguous identification and characterization of this compound.

Three-Dimensional Network Architectures and Bonding Topology

This compound (K₂PO₃F) crystallizes in the orthorhombic Pnma space group, presenting a three-dimensional network structure. materialsproject.orgmaterialsproject.orgcdnsciencepub.com The crystal structure is analogous to that of β-K₂SO₄. cdnsciencepub.comacs.org The fundamental building blocks of this network are the fluorophosphate (PO₃F²⁻) tetrahedra and potassium (K⁺) cations.

The phosphorus atom is tetrahedrally coordinated to three oxygen atoms and one fluorine atom. materialsproject.org These PO₃F tetrahedra are crucial nodes in the network architecture. The potassium ions exhibit two distinct coordination environments. One K⁺ ion is coordinated to six oxygen atoms and one fluorine atom in a 7-coordinate geometry. materialsproject.org The second K⁺ ion is bonded to seven oxygen atoms and one fluorine atom, forming distorted KO₇F hexagonal bipyramids. materialsproject.org

In the broader context of fluorophosphate compounds, diverse three-dimensional architectures are observed. For instance, compounds like Na₃V₂(PO₄)₂F₃ feature a framework of PO₄ tetrahedra and M₂O₈F₃ bioctahedra (where M is a metal), creating channels that accommodate sodium ions. researchgate.net Other examples, such as NaFe(PO₃F)₂, are built from distorted FeO₆ octahedra and PO₃F tetrahedra, forming layered structures that stack to create a 3D network. nih.gov These variations in network architecture arise from the different ways that the phosphate (B84403)/fluorophosphate tetrahedra link with the metal-centered polyhedra.

Table 1: Crystallographic Data for this compound (K₂PO₃F)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | materialsproject.org |

| Space Group | Pnma | materialsproject.orgcdnsciencepub.com |

| Lattice Parameter a (Å) | 6.061 - 7.554 | materialsproject.orgcdnsciencepub.com |

| Lattice Parameter b (Å) | 5.954 - 7.757 | materialsproject.orgcdnsciencepub.com |

| Lattice Parameter c (Å) | 10.171 - 10.239 | materialsproject.orgcdnsciencepub.com |

Table 2: Selected Interatomic Distances for this compound (K₂PO₃F)

| Bond | Distance (Å) | Coordination Environment | Reference |

|---|---|---|---|

| P–O | 1.52 | PO₃F tetrahedron | materialsproject.org |

| P–F | 1.67 | PO₃F tetrahedron | materialsproject.org |

| K–O | 2.72 - 3.14 | 7-coordinate K⁺ site | materialsproject.org |

| K–F | 2.81 | 7-coordinate K⁺ site | materialsproject.org |

| K–O | 2.92 - 3.07 | Distorted KO₇F hexagonal bipyramid | materialsproject.org |

Polymorphism and Phase Transitions in Fluorophosphates

While detailed studies on the polymorphism of this compound itself are not extensively documented in the provided search results, the existence of a β-K₂PO₃F form implies that at least one other polymorph (an α-form) likely exists, similar to its structural analogue K₂SO₄. acs.org

In the wider family of fluorophosphate compounds, polymorphism and temperature-induced phase transitions are well-documented phenomena. For example, (NH₄)₂PO₃F exhibits two reversible phase transitions upon cooling. iucr.org The room-temperature form (polymorph I, space group P2₁/n) transforms to an intermediate polymorph II (space group P-1) at approximately 170 K, and then to a low-temperature polymorph III (space group P2₁/n) at around 140 K. iucr.org The driving force for these transitions is the tilting of nitrate (B79036) groups within the structure relative to the other building blocks. iucr.org

Another example is found in the sodium-ion battery cathode material Na₃V₂(PO₄)₂F₃ (NVPF). This compound can undergo irreversible phase transitions when a significant number of sodium ions are extracted from its structure, which can affect its performance. acs.orgacs.org Doping the material with ions like magnesium can suppress these irreversible phase transitions by stabilizing the crystal lattice. acs.orgacs.org The additional Na⁺ ions introduced by Mg²⁺ doping can act as "pillars" within the crystal structure, preventing its collapse during ion extraction. acs.org

These examples from related fluorophosphates illustrate that minor changes in temperature or composition can lead to significant structural rearrangements, a characteristic that is likely shared by other members of the fluorophosphate family, including potentially K₂PO₃F.

Structural Distortions and Their Correlation with Composition

Structural distortions are a common feature in fluorophosphates, arising from the accommodation of different-sized cations and the specific bonding requirements of the PO₃F²⁻ anion. In this compound, the PO₃F tetrahedron itself is inherently distorted due to the different electronegativities and bond lengths of the P-O and P-F bonds (1.52 Å for P-O vs. 1.67 Å for P-F). materialsproject.org Furthermore, the coordination environments around the potassium ions are described as distorted. materialsproject.org For instance, one of the K⁺ sites forms a distorted KO₇F hexagonal bipyramid. materialsproject.org

The correlation between structural distortion and composition is evident across the fluorophosphate class. In alkali metal iron fluorophosphates like NaFe(PO₃F)₂, the FeO₆ octahedra are distorted, with Fe-O distances varying significantly. nih.gov The degree of distortion and the resulting network dimensionality can be tuned by changing the alkali metal cation (e.g., Na⁺, Li⁺, Cs⁺) and reaction conditions. nih.gov

In sodium vanadium fluorophosphates, the composition of the anion sublattice (the ratio of oxygen to fluorine) directly influences the crystal structure and its distortion. Studies on Na₃V₂(PO₄)₂O₂yF₃₋₂y show that as 'y' (the oxygen content) changes, the lattice parameters and even the space group can be altered. acs.org For Na₃V₂(PO₄)₂F₃, an orthorhombic distortion is observed. acs.org The substitution of V³⁺ with other ions of different sizes and charges, such as Ti⁴⁺ or Nb⁵⁺, also induces changes in the crystal structure and the degree of crystallinity. sci-hub.se These substitutions affect the lattice parameters and can introduce disorder, which is reflected in the broadening of X-ray diffraction peaks. sci-hub.se This demonstrates a clear link between the elemental composition and the resulting structural distortions in the fluorophosphate framework.

Intercalation and Deintercalation Induced Structural Changes in Related Fluorophosphates

The ability of fluorophosphate frameworks to host guest ions makes them promising materials for applications such as batteries. The intercalation (insertion) and deintercalation (extraction) of ions, typically alkali metal ions like Li⁺ or Na⁺, induce significant but often reversible structural changes.

Fluorophosphates like Na₃V₂(PO₄)₂F₃ (NVPF) are extensively studied as cathode materials for sodium-ion batteries. acs.orgfrontiersin.org During charging (deintercalation of Na⁺), the material undergoes phase transitions. sci-hub.se For NVPF, the extraction of sodium ions is associated with the oxidation of V³⁺ to higher valence states. This process can involve a transition from a two-phase reaction to a solid-solution reaction at different states of charge. sci-hub.se If more than a certain amount of Na⁺ is deintercalated, the phase transition can become irreversible, leading to capacity fade in the battery. acs.org The crystal lattice can expand or contract during the insertion and removal of ions, and managing this strain is key to maintaining structural integrity. acs.org

In LiVPO₄F, another related cathode material, electrochemical extraction of Li⁺ also leads to two-phase structural evolutions at different operating potentials. researchgate.net The introduction of defects or dopants can influence these structural changes. For instance, doping NVPF with magnesium can stabilize the lattice, allowing for the reversible intercalation/deintercalation of a larger number of sodium ions without causing an irreversible structural collapse. acs.orgacs.org The "pillar" Na⁺ ions that remain in the structure help to maintain the framework during the cycling process. acs.org

These studies on battery materials highlight the dynamic nature of fluorophosphate structures, which can accommodate compositional changes through a series of phase transitions and lattice parameter adjustments, a critical feature for their function in electrochemical energy storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the local chemical environment of specific nuclei. For fluorophosphates, 19F, 31P, and alkali metal NMR each provide a unique window into the material's structure and properties.

Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance and high sensitivity. oup.combiophysics.org The 19F chemical shift is exceptionally sensitive to the local electronic environment, making it a precise probe of structural and chemical changes. oup.combiophysics.org In solid-state NMR, the chemical shift anisotropy (CSA) provides crucial information about the symmetry of the fluorine nucleus's surroundings. The CSA reflects the orientation-dependent magnetic shielding around the nucleus. In a molecule with low symmetry at the fluorine site, the CSA will be large, resulting in a broad powder pattern in a static solid-state spectrum. Studies on related fluorophosphate systems demonstrate that the 19F CSA is a valuable parameter for understanding local structure. nih.govscispace.com

For instance, in square-planar nickel-fluoride complexes, the 19F resonance is highly responsive to the chemical environment, with the anisotropy of the chemical shift offering information on halogen bonding and electronic structure. whiterose.ac.uk The principal components of the chemical shift tensor are influenced by couplings between occupied and vacant molecular orbitals, providing deep insight into the electronic configuration. whiterose.ac.uk Furthermore, fluorine relaxation analysis can yield quantitative estimates of molecular mobility, as relaxation is driven by dipole-dipole interactions and the CSA. biophysics.org

Phosphorus-31 NMR is a fundamental technique for characterizing the phosphate framework in these materials. trilinkbiotech.com The 31P chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom, its coordination number, and oxidation state. db-thueringen.de In fluorophosphates, the substitution of an oxygen atom with a fluorine atom in the phosphate tetrahedron leads to characteristic changes in the 31P chemical shift.

The interpretation of 31P NMR spectra allows for the identification of different phosphate species. For example, in fluorophosphate glasses, it's possible to distinguish between different Qn species, which describe the number of bridging oxygen atoms connecting the phosphate tetrahedra. This provides insight into the degree of polymerization of the phosphate network. The chemical environment, including the type of cation and the presence of P-O-P versus P-F bonds, significantly influences the observed chemical shift. trilinkbiotech.comdb-thueringen.de Databases of 31P NMR chemical shifts for a wide range of phosphorus compounds are available and serve as a crucial reference for assigning spectra. db-thueringen.deacdlabs.com

While this article focuses on this compound, insights into the alkali metal environment can be drawn from studies on analogous sodium compounds, such as sodium iron fluorophosphate (Na2FePO4F), a potential cathode material for sodium-ion batteries. mcmaster.caresearchgate.net Solid-state 23Na NMR is an excellent method for determining the local structure and dynamic properties of sodium ions within the crystal lattice. mcmaster.caresearchgate.net

In studies of Na2FePO4F, high-resolution 23Na NMR spectra, often achieved using fast magic angle spinning (MAS), can resolve signals from crystallographically distinct sodium sites. acs.org For example, two unique peaks at +450 and -175 ppm were assigned to the two different Na sites in Na2FePO4F. acs.org Two-dimensional NMR exchange spectroscopy (2D EXSY) can further reveal chemical exchange between these distinct sodium ion environments, allowing for the determination of ion hopping rates, which are crucial for understanding ionic conductivity. acs.org Such studies have revealed maximum hopping rates of approximately 200 Hz in Na2FePO4F. acs.org The combination of experimental 23Na NMR and density functional theory (DFT) calculations has proven powerful for reliably assigning the observed NMR shifts to specific crystallographic sites. mcmaster.caresearchgate.net

Scalar or J-coupling between NMR-active nuclei provides through-bond connectivity information. In fluorophosphates, the one-bond coupling between 31P and 19F (1JPF) is a particularly informative parameter. This coupling is readily observed in both 31P and 19F spectra, where the signals appear as doublets (in the absence of other couplings). The magnitude of 1JPF is a direct probe of the P-F bond's character.

The value of 1JPF is sensitive to the molecular and electronic structure. datapdf.com For example, in solid silver(I) monofluorophosphate (Ag2PO3F), the isotropic 1JPF coupling constant was determined to be -1045 Hz. acs.orgresearchgate.net In studies of fluoro-polyphosphates, 2D heteronuclear correlation (HETCOR) NMR experiments are used to unambiguously link specific 19F and 31P signals, confirming the P-F connectivity. psu.edu The magnitude of J-couplings can distinguish between different isomers and conformations, making it a critical tool for structural elucidation. numberanalytics.com

| Compound | Nucleus | Chemical Shift (δ) / ppm | 1JPF Coupling Constant / Hz | Reference |

|---|---|---|---|---|

| Ag2PO3F | 31P | -3.4 | -1045 | acs.org |

| Ag2PO3F | 19F | -77.9 | -1045 | acs.org |

| Na2PO3F | 31P | Varies with pH | Varies with pH | datapdf.com |

| Na2FePO4F (Pristine) | 23Na | +450, -175 | N/A | acs.org |

| NaFePO4F (Oxidized) | 23Na | +320 | N/A | acs.org |

Studying NMR parameters as a function of temperature and concentration provides valuable information on molecular dynamics, intermolecular interactions, and chemical exchange processes. For fluorophosphate solutions, changes in temperature and concentration can affect both chemical shifts and scalar coupling constants. datapdf.comacs.org

Temperature-dependent 19F NMR studies have shown significant high-frequency shifts with increasing temperature, a phenomenon attributed to the disruption of hydrogen bonds between the fluorine atom of the solute and water molecules. nih.gov Similarly, the chemical shift can be dependent on solute concentration. datapdf.comnih.gov Variable-temperature solid-state NMR experiments are particularly useful for studying ion dynamics in materials like fluorophosphate-based battery cathodes. nih.gov By tracking changes in the NMR lineshape or by using 2D exchange experiments at different temperatures, it is possible to determine activation energies for ion hopping processes. nih.gov In fluorophosphate-labeled oligonucleotides, temperature-dependent 19F NMR can monitor structural transitions, such as the unfolding of G-quadruplexes. oup.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. materialssquare.com These methods provide a molecular fingerprint that is sensitive to chemical composition, crystal structure, and local symmetry. For this compound, vibrational spectroscopy is used to characterize the PO3F2- anion. dntb.gov.ua

The PO3F2- anion, assuming C3v symmetry, has characteristic vibrational modes that are active in either the IR or Raman spectrum, or both. These modes include:

P-O symmetric and asymmetric stretching vibrations: Typically observed at higher wavenumbers.

P-F stretching vibration: A key indicator of the monofluorophosphate group. researchgate.net

O-P-O and F-P-O bending (deformation) modes: Occur at lower frequencies.

The exact frequencies of these modes are sensitive to the crystal environment, including the nature of the cation (e.g., K+ in K2PO3F or Ag+ in Ag2PO3F) and the crystal packing, which can cause shifts in frequency or splitting of bands due to lower site symmetry in the crystal. acs.orgconicet.gov.ar For example, the P-F stretching vibration in solid monofluorophosphates varies over a range from 762 cm-1 to 844 cm-1 depending on the specific compound. researchgate.net

| Compound | Technique | Wavenumber (cm-1) | Assignment | Reference |

|---|---|---|---|---|

| Ag2PO3F | IR | 1161, 1125, 1011 | ν(P-O) | acs.org |

| Ag2PO3F | Raman | 1015 | νs(P-O) | acs.org |

| Ag2PO3F | IR | 792 | ν(P-F) | acs.orgresearchgate.net |

| Ag2PO3F | Raman | 778 | ν(P-F) | acs.org |

| Ag2PO3F | IR | 568, 552, 532 | δ(PO3) | acs.org |

| NH4Ag3(PO3F)2 | IR | 776 | ν(P-F) | researchgate.net |

| CdPO3F(H2O)2 | IR | 825 | ν(P-F) | researchgate.net |

Identification of Characteristic Vibrational Modes of Phosphate and Fluorine Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a compound by probing their characteristic vibrational modes. In the context of the monofluorophosphate anion (PO₃F²⁻), these techniques allow for the clear identification of vibrations associated with the phosphate and fluorine components.

The PO₃F²⁻ anion, which possesses C₃ᵥ symmetry, gives rise to distinct vibrational modes. The symmetric P-F stretching mode (ν₁) is a key diagnostic feature and is typically observed in the Raman and IR spectra. For various fluorophosphate salts, this mode appears in a range of approximately 727 cm⁻¹ to 840 cm⁻¹. nasa.gov For instance, in disilver(I) monofluorophosphate(V) (Ag₂PO₃F), a compound analogous to this compound, the P-F stretching vibration is clearly identified. nih.gov

The phosphate group (PO₃) within the anion also presents characteristic stretching and bending modes. The symmetric (νs) and asymmetric (νas) P-O stretching frequencies are particularly informative. In difluorophosphates, the symmetric and asymmetric PO₂ stretches are found at approximately 1125 cm⁻¹ and 1262 cm⁻¹, respectively. cdnsciencepub.com These frequencies are sensitive to the electronegativity of the atoms attached to the phosphorus, with more electronegative ligands like fluorine leading to higher stretching frequencies due to an increase in the P-O bond's double-bond character. cdnsciencepub.com In fluorophosphate-doped systems like Ca(SO₄)x(PO₃F)₁-x·2H₂O, the symmetric stretching mode of the fluorophosphate unit and the vibration associated with the P-F bond (around 800 cm⁻¹) are readily observable. bham.ac.uk

A summary of typical vibrational frequencies for fluorophosphate and related groups is presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound/Group Context |

| P-F Symmetric Stretch (ν₁) | 727 - 840 | Fluorophosphate Salts nasa.gov |

| P-F Vibration | ~800 | Ca(SO₄)x(PO₃F)₁-x·2H₂O bham.ac.uk |

| PO₂ Symmetric Stretch | ~1125 | Difluorophosphates cdnsciencepub.com |

| PO₂ Asymmetric Stretch | ~1262 | Difluorophosphates cdnsciencepub.com |

| PO₃ Symmetric Stretch | 1005 - 1090 | Fluorophosphates, Dihydrogenphosphates cdnsciencepub.com |

| PO₃ Asymmetric Stretch | 1168 - 1240 | Dimethylphosphonates, Dihydrogenphosphates cdnsciencepub.com |

| C-F Stretch | 1100 - 1230 | Trifluoromethylfluorophosphates cdnsciencepub.com |

This table presents generalized data from various phosphate and fluorophosphate compounds to illustrate typical frequency ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a material, providing information about its electronic transitions and optical band gap. For materials like this compound, which are typically wide-band-gap insulators, the main feature in the UV-Vis spectrum is the absorption edge. The position of this edge determines the material's transparency range and its optical band gap (Eg).

Pure phosphate and fluorophosphate glasses are generally transparent in the visible region and absorb in the UV region. bohrium.com The absorption edge is related to the energy required to excite an electron from the valence band to the conduction band. The addition of different components to a glass matrix can shift this absorption edge. For example, in Ce-doped fluorophosphate (PF) glasses, adding fluoride (B91410) can cause a blue shift of the cutoff wavelength, indicating a widening of the optical band gap. acs.org

While specific UV-Vis data for pure K₂PO₃F is not widely published, studies on analogous fluorophosphate glasses provide insight into their typical optical properties. Tungstate fluorophosphate glasses, for instance, have been studied for their linear optical properties, with absorption spectra measured from the UV (370 nm) to the near-infrared region. aip.orgresearchgate.net In doped glasses, such as those containing rare-earth or transition metal ions, additional absorption bands appear in the visible and near-infrared regions. These bands correspond to specific f-f or d-d electronic transitions within the dopant ions, which are influenced by the ligand field of the host matrix. bohrium.comscispace.com

The optical properties are crucial for applications in optical materials, such as hosts for solid-state lasers or optical amplifiers, where high transparency and a specific refractive index are required. bohrium.comaip.org

Impedance Spectroscopy for Electrical Relaxation and Conduction Properties

Impedance spectroscopy is a powerful technique used to investigate the electrical properties of materials, including ionic conductivity, dielectric behavior, and relaxation processes. It measures the complex impedance of a material as a function of frequency. For ionic conductors like potassium-containing phosphates, this technique can elucidate the mechanisms of charge transport. thescipub.comnih.gov

In alkali phosphate and fluorophosphate glasses, electrical conduction is predominantly ionic, occurring via the hopping of mobile alkali ions (e.g., K⁺, Li⁺, Na⁺) through the glass network. nih.govinoe.ro The total conductivity (σ) has both a frequency-independent component (DC conductivity, σ_dc) and a frequency-dependent component (AC conductivity, σ_ac).

DC Conductivity (σ_dc): This represents the long-range migration of ions and is determined from the low-frequency plateau in the conductivity spectrum or from the intercept of the impedance plot (Nyquist plot) with the real axis. The temperature dependence of σ_dc typically follows an Arrhenius relationship, from which the activation energy for conduction (Ea) can be calculated. This activation energy corresponds to the energy barrier that the mobile ions must overcome to hop from one site to another. thescipub.cominoe.ro

AC Conductivity and Relaxation: At higher frequencies, the conductivity becomes frequency-dependent, often following a power law. This behavior is related to localized, short-range hopping of ions. The analysis of the complex electric modulus (M* = 1/ε*), particularly the imaginary part (M''), reveals information about conductivity relaxation processes. inoe.roupc.edu The peak frequency in the M'' spectrum is related to the conductivity relaxation time (τ), which represents the average time for an ion to execute a successful hop.

Compound Names Mentioned

Scalability Considerations in Fluorophosphate (B79755) Synthesis

The transition from laboratory-scale synthesis to industrial-scale production of dipotassium (B57713) fluorophosphate and related fluorophosphate compounds presents a unique set of challenges. The inherent reactivity of fluorine precursors, the high temperatures often required, and the need for phase purity are significant hurdles to achieving economical and reliable mass production. oup.comacs.org Overcoming these obstacles is critical for the widespread application of these materials in various fields.

A primary challenge in the large-scale synthesis of fluorophosphates is the volatility of fluorine-containing reactants, which can lead to stoichiometric imbalances and the formation of undesirable impurities. oup.com Traditional solid-state reaction methods, while straightforward in a lab setting, often require high temperatures (450–1000°C) and extended reaction times to ensure complete reaction. google.com Such conditions not only increase energy consumption and costs but can also lead to the loss of fluorine, making it difficult to control the final product's composition and purity. oup.comgoogle.com

Furthermore, some synthesis routes rely on hazardous reagents like hydrofluoric acid (HF) or ammonium (B1175870) fluoride (B91410) (NH₄F), which pose significant safety and environmental concerns, rendering them unsuitable for large-scale industrialization. oup.com The complexity of certain multi-step processes, such as those involving carbothermal reduction, also complicates scalability. oup.com

To address these challenges, researchers have focused on developing more efficient, cost-effective, and safer methods for the large-scale synthesis of fluorophosphates. These innovative approaches aim to lower reaction temperatures, reduce reaction times, and avoid the use of highly toxic chemicals.

Several promising strategies for scalable fluorophosphate synthesis have emerged:

Solvothermal Synthesis: This method involves a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point. It has been successfully used for producing materials like lithium iron sulfate (B86663) fluoride (LiFeSO₄F). sci-hub.se The use of solvents like tetraethylene glycol allows for lower reaction temperatures (around 220°C) compared to solid-state methods and can yield nano-sized crystallites with improved properties. sci-hub.se

Mechanochemical Synthesis: High-energy ball milling is a technique that uses mechanical force to induce chemical reactions. This method has been demonstrated for the scalable synthesis of sodium iron fluorophosphate (Na₂FePO₄F/C). acs.org It is an economical and environmentally friendly approach that can utilize commercial-grade precursors. acs.org Another innovative mechanochemical process involves ball-milling fluorspar (CaF₂) with dipotassium hydrogen phosphate (B84403) (K₂HPO₄) to produce a fluorinating reagent, bypassing the need for hazardous HF. researchgate.net

Aqueous Room-Temperature Synthesis: A significant breakthrough for scalability is the development of synthesis methods that can be performed in water at room temperature (10-35°C). patsnap.comgoogle.com This approach has been used to prepare sodium vanadium fluorophosphates. By using water as a solvent, the process is inherently green and pollution-free. The reaction kinetics are fast, and it allows for the use of industrial-grade vanadium products, which substantially reduces costs. patsnap.comgoogle.com

Fluorine-Compensating Strategies: To counteract the issue of fluorine volatilization during heating, a strategy involving an additional fluorine source has been developed. oup.com Polytetrafluoroethylene (PTFE) can be added to the raw materials. During heating, PTFE decomposes, creating a fluorine-rich atmosphere that helps to ensure the formation of the desired phase-pure fluorophosphate. oup.com

The table below summarizes and compares various scalable synthesis methodologies for fluorophosphates.

| Synthesis Method | Key Advantages | Example Compounds | Typical Reaction Conditions |

| Solvothermal Synthesis | Lower reaction temperatures, control over particle size. sci-hub.se | LiFeSO₄F, NaFeSO₄F sci-hub.se | ~220°C in tetraethylene glycol for 48-60 hours. sci-hub.se |

| Mechanochemical Synthesis | Economical, green, uses commercial precursors. acs.orgresearchgate.net | Na₂FePO₄F/C acs.org | High-energy ball milling followed by heat treatment. acs.org |

| Aqueous Room-Temperature Synthesis | Low temperature, fast kinetics, low cost, environmentally friendly. patsnap.comgoogle.com | Sodium Vanadium Fluorophosphate patsnap.comgoogle.com | 10-35°C in aqueous solution. google.com |

| Fluorine-Compensating Strategy | Overcomes fluorine volatility, enables one-step synthesis. oup.com | KVPO₄F oup.com | Spray-drying process with PTFE addition followed by heat treatment. oup.com |

These advancements in synthesis methodologies are crucial for making fluorophosphates more accessible for large-scale applications. The ability to produce these compounds economically and with high purity will undoubtedly accelerate their integration into various technologies.

Theoretical and Computational Chemistry of Fluorophosphate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com This theory is based on using the spatially dependent electron density to determine the properties of a system. wikipedia.org DFT calculations have been instrumental in characterizing the electronic properties of fluorophosphate (B79755) compounds.

For dipotassium (B57713) fluorophosphate (K₂PO₃F), DFT calculations reveal key electronic structure details. The calculated band gap for K₂PO₃F is approximately 4.467 eV. materialsproject.org It is important to note that band gaps computed with common exchange-correlation functionals like the Generalized Gradient Approximation (GGA) can be underestimated. materialsproject.org The electronic structure, including the band structure and density of states, can be determined through these calculations. materialsproject.org DFT has become a critical tool in computational chemistry and solid-state physics for such predictions. wikipedia.org

In related fluorophosphate systems, such as those used in battery cathodes like Li₂FePO₄F and Na₂FePO₄F, DFT calculations using the GGA and GGA+U approximations are employed to describe their crystal structures, as well as their electronic and magnetic properties. researchgate.net These calculations help in understanding the changes in the iron atom's oxidation state during electrochemical reactions. researchgate.net

Ab Initio Modeling of Atomic and Molecular Interactions

Ab initio modeling, which is based on first principles, allows for the prediction of atomic and molecular interactions without the need for empirical parameters. wikipedia.org These methods are crucial for understanding the structural and dynamic properties of fluorophosphate systems.

Ab initio molecular dynamics (AIMD) simulations are a powerful extension of these methods. github.io AIMD has been used to study the interaction of organic phosphates with mineral surfaces, providing insights into bonding motifs and surface configurations. nih.gov For fluorophosphate cathodes used in sodium-ion batteries, ab initio models help in investigating the mechanisms that limit sodium extraction. acs.orgacs.org These simulations can reveal how the fluorophosphate lattice behaves during ion insertion and extraction, for example, by showing that it does not undergo layer collapse. acs.org

Molecular Dynamics Simulations for Ionic Transport and Diffusivity

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. aimspress.com This technique is particularly valuable for investigating ionic transport and diffusivity in materials like fluorophosphates, which are relevant for applications such as solid-state batteries. rsc.orgnih.gov

MD simulations of fluorophosphate heterostructures have been used to examine ionic transport and defect distributions, explicitly accounting for ion-ion correlations and lattice effects. aps.org These simulations have shown that increasing the difference in the standard chemical potentials of mobile fluoride (B91410) ions across interfaces can decrease the activation energies for ionic conductivity and diffusion. aps.org This leads to enhanced fluoride ion mobilities and defect concentrations near the interfaces. aps.org

In the study of sodium-ion battery cathodes, ab initio molecular dynamics (AIMD) simulations are employed to determine the diffusivity of sodium ions within the fluorophosphate structure. acs.org By calculating atom trajectories, these simulations can extract activation energies for sodium diffusion, which is critical for understanding the rate performance of the battery material. acs.org Pioneering AIMD and nudged elastic band (NEB) simulations on vanadium-based fluorophosphates have revealed the interplay of sodium and anion sublattice disordering in facilitating sodium diffusivity. researchgate.net

Prediction of Atomistic Structures and Thermodynamic Properties

Computational methods play a crucial role in predicting the atomistic structures and thermodynamic properties of materials, which can be challenging to determine experimentally. nih.gov These predictions are vital for materials discovery and design. arxiv.org

For dipotassium fluorophosphate, computational tools can predict its crystal structure and thermodynamic stability. The Materials Project, for example, provides computed data for K₂PO₃F, including its orthorhombic crystal structure with space group Pnma. materialsproject.org The calculated formation energy from the elements is -2.783 eV per atom, and it is predicted to be thermodynamically stable. materialsproject.org The calculated density is 2.43 g/cm³. materialsproject.org

Recent advancements have seen the integration of machine learning with first-principles computations to create models that can predict material properties across a wide range of temperatures and pressures with high accuracy. arxiv.org These models can forecast thermodynamic properties like Gibbs free energy, which is essential for predicting phase diagrams and the stability of materials under different conditions. arxiv.orgnih.gov For instance, machine learning models can predict the enthalpy of formation for minerals with a high degree of accuracy. arxiv.org

| Property | Predicted Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | materialsproject.org |

| Space Group | Pnma | materialsproject.orggovinfo.gov |

| Formation Energy / Atom | -2.783 eV | materialsproject.org |

| Calculated Density | 2.43 g/cm³ | materialsproject.org |

| Band Gap | 4.467 eV | materialsproject.org |

Quantum Mechanical Studies of Reaction Mechanisms and Pathways

Quantum mechanical calculations are indispensable for elucidating the intricate details of chemical reaction mechanisms and pathways. These computational studies provide insights into reaction energies, energy barriers, and the structures of intermediate species that are often difficult to measure experimentally. rsc.org

In the context of fluorophosphate chemistry, quantum mechanics can be used to understand various reactions. For instance, recent research has shown that per- and polyfluoroalkyl substances (PFAS) can be reacted with potassium phosphate (B84403) salts under mechanochemical conditions to produce KF and K₂PO₃F. jsut.edu.cn Quantum mechanical studies can help to model the reaction pathways and energetics of such mineralization processes.

Furthermore, in the field of battery materials, quantum chemical calculations are used to study the electrochemical decomposition reactions of electrolytes and the reaction mechanisms at the electrode-electrolyte interface. rsc.org For fluorophosphate cathode materials, these studies can help understand the redox reactions involving the transition metal ions and the role of the fluorophosphate group in stabilizing the structure during cycling. researchgate.net For example, understanding the V⁴⁺/V⁵⁺ oxidation reaction in certain fluorophosphate cathodes is crucial for explaining limitations in sodium extraction. acs.org

Computational Spectroscopy: Simulation and Interpretation of Spectroscopic Data

Computational spectroscopy involves the simulation of various types of spectra, which aids in their interpretation and the extraction of structural and dynamical information about molecules and materials. unibo.itcost.eu

For fluorophosphate compounds, computational methods can be used to simulate vibrational spectra (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The simulation of IR spectra, for example, can be achieved by integrating machine learning with first-principles calculations to obtain accurate spectra at finite temperatures. arxiv.org

In the study of fluorophosphate glasses, Raman spectroscopy combined with spectral analysis helps in understanding the structure. researchgate.net For instance, Raman spectra can distinguish between metaphosphate chains and more depolymerized pyro- and orthophosphate units. researchgate.net Similarly, solid-state NMR spectroscopy is a powerful tool for characterizing fluorophosphates. researchgate.net Computational modeling of NMR parameters, such as chemical shielding and dipolar coupling, can aid in the interpretation of experimental NMR spectra of compounds like K₂PO₃F. researchgate.net The simulation of spectra for different structural models allows for a direct comparison with experimental data, facilitating the correct assignment of spectral features. mdpi.comlight-am.com

Analysis of Bonding Characteristics and Charge Distribution

Computational analysis provides a detailed picture of the bonding characteristics and charge distribution within a molecule or crystal. researchgate.net This information is fundamental to understanding the chemical and physical properties of a material.

For this compound, the bonding can be analyzed using data from computational predictions. The K¹⁺ ions are coordinated to both oxygen and fluorine atoms. materialsproject.org Specifically, one K¹⁺ site has seven K-O bonds with lengths ranging from 2.92 to 3.07 Å and one K-F bond with a length of 2.81 Å. materialsproject.org The other K¹⁺ site is bonded to six O²⁻ and two F¹⁻ atoms. materialsproject.org The PO₃F²⁻ anion itself contains covalent P-O and P-F bonds. A survey of various monofluorophosphate compounds revealed mean bond lengths of P–O = 1.506(13) Å and P–F = 1.578(20) Å. researchgate.net

The charge distribution can be inferred from the electronic structure calculations. Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating various reactivity descriptors based on the electron density, which can give insights into the charge distribution and chemical reactivity. rsc.org The analysis of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. In most crystalline monofluorophosphates, hydrogen bonds of the type D–H···F–P (where D is an oxygen or nitrogen atom) are generally not formed. researchgate.net

| Bond | Compound Context | Bond Length (Å) | Source |

|---|---|---|---|

| K-O | K₂PO₃F | 2.72–3.14 | materialsproject.org |

| K-F | K₂PO₃F | 2.81 | materialsproject.org |

| P-O (mean) | Monofluorophosphates | 1.506(13) | researchgate.net |

| P-F (mean) | Monofluorophosphates | 1.578(20) | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of Dipotassium Fluorophosphate

Reactions Involving the Fluorophosphate (B79755) Anion (PO₃F²⁻)

The fluorophosphate anion (PO₃F²⁻) is the reactive center of dipotassium (B57713) fluorophosphate. It is a tetrahedral anion, isoelectronic with the sulfate (B86663) ion, which allows it to form compounds with similar structures. researchgate.net The reactivity of the PO₃F²⁻ anion is characterized by several key types of reactions:

Substitution Reactions: The fluoride (B91410) or oxygen atoms in the fluorophosphate anion can be substituted by other nucleophiles. The P-F bond is notably strong, making direct fluoride substitution less common than reactions involving the P-O bonds.

Coordination Reactions: The oxygen atoms of the fluorophosphate anion can coordinate with metal ions to form a variety of coordination complexes. mdpi.com This has been observed in the synthesis of new fluorophosphate materials with various metal cations. mdpi.com

Hydrolysis: As will be discussed in more detail, the fluorophosphate anion can undergo hydrolysis, particularly under acidic or basic conditions, to yield fluoride and phosphate (B84403) ions. researchgate.netrsc.org

Hydrolysis Reactions and Hydrolytic Stability

The stability of dipotassium fluorophosphate in aqueous solutions is largely dictated by the hydrolysis of the fluorophosphate anion. This process involves the cleavage of the P-F bond, leading to the formation of fluoride and orthophosphate ions. rsc.org

The rate of hydrolysis is significantly influenced by pH. In alkaline media, the PO₃F²⁻ ion is chemically unstable. nih.gov Studies have shown that the presence of certain ions, such as calcium, can accelerate the hydrolysis of the fluorophosphate ion. researchgate.net For example, in the presence of hydroxyapatite (B223615) or calcium ions at elevated temperatures (80°C) and neutral or alkaline pH, significant hydrolysis of the fluorophosphate ion occurs. researchgate.net

The hydrolytic instability of organophosphorus fluorophosphates, such as diisopropyl fluorophosphate (DFP), has also been studied. DFP undergoes hydrolysis, particularly in the presence of moisture, to form diisopropylphosphate (B96067) and hydrofluoric acid. nih.govwikipedia.org This reaction can be autocatalytic as the hydrofluoric acid produced can react with silica (B1680970) in glass containers to generate more water, further accelerating the degradation. nih.gov

Interactions with Other Inorganic Species

This compound, through its fluorophosphate anion, interacts with a variety of inorganic species. These interactions are fundamental to its role in various chemical and biological processes.

Interaction with Metal Ions: The fluorophosphate anion can form stable complexes with a range of metal ions. This has been demonstrated in the synthesis of novel fluorophosphate materials containing metals such as chromium, magnesium, manganese, cobalt, nickel, copper, zinc, cadmium, and lead. mdpi.com The formation of these compounds often involves precipitation or ion exchange reactions in aqueous solutions. bham.ac.ukias.ac.in

Interaction with Hydroxyapatite: The interaction of fluorophosphate with hydroxyapatite (HAP), the primary mineral component of tooth enamel, is of significant interest in dental applications. researchgate.netrsc.org Studies have shown that the PO₃F²⁻ ions can be chemisorbed onto the HAP surface or exchange with phosphate ions. rsc.org This is followed by partial hydrolysis to release fluoride ions, which can then be incorporated into the apatite structure to form fluorapatite, a more acid-resistant mineral. researchgate.netrsc.orgnih.gov

Formation of Mixed Anion Compounds: this compound can react with other salts to form mixed anion compounds. For instance, mechanochemical treatment of calcium fluoride with dipotassium hydrogen phosphate (K₂HPO₄) results in a solid composed of crystalline K₃(HPO₄)F and K₂₋ₓCaᵧ(PO₃F)ₐ(PO₄)♭. researchgate.net

Redox Chemistry of Fluorophosphates in Specific Environments

The redox chemistry of fluorophosphates is particularly relevant in the context of materials for energy storage, such as cathodes for lithium-ion and sodium-ion batteries. acs.orgmcmaster.carsc.orgresearchgate.net In these applications, the fluorophosphate framework often contains transition metals that can undergo reversible redox reactions.

For example, in lithium metal fluorophosphates with a tavorite structure, such as LiVPO₄F, the vanadium center can undergo a two-electron redox process, cycling between V²⁺, V³⁺, and V⁴⁺ oxidation states during the intercalation and deintercalation of lithium ions. acs.orgmcmaster.ca Similarly, sodium-ion battery cathodes based on fluorophosphates, like Na₃V₂O₂(PO₄)₂F, can exhibit multi-electron redox reactions involving the vanadium ions. rsc.org The introduction of different transition metals into the fluorophosphate structure allows for the tuning of the redox potential and capacity of the cathode material. researchgate.net

Role as a Reagent or Intermediate in Novel Chemical Transformations

This compound and its derivatives can act as reagents or intermediates in various chemical transformations. reagent.co.uk

Fluorinating Agent: A significant application of fluorophosphates is as a source of fluoride for fluorination reactions. A mechanochemical process involving the ball-milling of calcium fluoride with dipotassium hydrogen phosphate produces a solid reagent capable of forging sulfur-fluorine and carbon-fluorine bonds, bypassing the need for the highly toxic and corrosive hydrogen fluoride. researchgate.net

Precursor for Material Synthesis: this compound serves as a precursor for the synthesis of a variety of inorganic fluorophosphate materials. bham.ac.uk For instance, it can be used in precipitation reactions to synthesize strontium fluorophosphate (SrPO₃F). bham.ac.uk

Inhibition of Enzymes: In biochemistry, the fluorophosphate ion is known to be an inhibitor of certain enzymes. For example, it inhibits the enzyme enolase in the glycolytic pathway by forming a complex with magnesium and the enzyme. researchgate.net Organic derivatives of fluorophosphoric acid, such as diisopropyl fluorophosphate, are potent and irreversible inhibitors of serine proteases like acetylcholinesterase. wikipedia.orgwikipedia.org

Mechanistic Insights into Fluoride Incorporation and Transfer

The mechanism of fluoride incorporation and transfer from the fluorophosphate anion is a key aspect of its chemical reactivity, particularly in biological and materials science contexts.

In dental applications, the prevailing mechanism involves the hydrolysis of the PO₃F²⁻ anion to release free fluoride ions. researchgate.netrsc.org These fluoride ions then react with hydroxyapatite to form fluorapatite, which enhances the resistance of tooth enamel to acid demineralization. nih.govnih.govama.bapodj.com.pk The direct incorporation of the entire fluorophosphate ion into the apatite structure is not considered the primary mechanism. researchgate.net

In synthetic chemistry, the transfer of fluoride from fluorophosphate-derived reagents is being explored for creating new fluorinated organic molecules. The mechanochemically prepared reagent from calcium fluoride and dipotassium hydrogen phosphate provides a solid-state source of nucleophilic fluoride for substitution reactions. researchgate.net The exact mechanism of fluoride transfer in these solid-state reactions is an area of ongoing research but is believed to involve the direct reaction of the fluorophosphate-containing species with the substrate.

Analytical Methodologies for Dipotassium Fluorophosphate Research

Spectroscopic Techniques in Quantitative and Qualitative Analysis

Spectroscopic methods are indispensable tools for the detailed analysis of dipotassium (B57713) fluorophosphate (B79755), providing insights into its molecular structure, functional groups, and concentration in solutions.

NMR Spectroscopy for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. nih.gov For dipotassium fluorophosphate, both ³¹P and ¹⁹F NMR are particularly informative.

¹⁹F NMR Spectroscopy: Fluorine-19 also has a spin of ½ and 100% natural abundance, making ¹⁹F NMR a sensitive technique. oup.com The ¹⁹F NMR spectrum of this compound shows a doublet due to coupling with the phosphorus atom. oup.comresearchgate.net The chemical shift and the ¹J(P-F) coupling constant are characteristic parameters that help confirm the identity of the compound. sigmaaldrich.comacs.org The absence of other fluorine-containing signals is a strong indicator of the sample's purity. oup.com

The following table summarizes typical NMR parameters for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ³¹P | ~ -2.7 | Doublet | ¹J(P-F) ≈ 868 Hz |

| ¹⁹F | ~ -73.4 | Doublet | ¹J(F-P) ≈ 868 Hz |

IR and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. renishaw.comnih.gov

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, exciting vibrational modes. mhlw.go.jp The fluorophosphate anion (PO₃F²⁻) has several characteristic vibrational modes that are IR active. These include stretching and bending vibrations of the P-O and P-F bonds. researchgate.net The presence of absorption bands at specific frequencies in the IR spectrum can confirm the presence of the fluorophosphate group.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. renishaw.com The resulting Raman spectrum also reveals the vibrational modes of the molecule. renishaw.com For the fluorophosphate ion, the symmetric stretching vibration of the P-O bonds typically gives rise to a strong and sharp Raman band. nih.govnih.gov

Characteristic vibrational frequencies for the fluorophosphate anion are presented in the table below.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| P-O Symmetric Stretch | ~980 | ~980 |

| P-O Asymmetric Stretch | ~1150 | ~1150 |

| P-F Stretch | ~820 | ~820 |

| O-P-O Bending | ~520 | ~520 |

| F-P-O Bending | ~380 | ~380 |

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a substance. azooptics.com While this compound itself does not have strong chromophores that absorb in the typical UV-Vis range, this technique can be employed for quantitative analysis, particularly for determining the concentration of solutions. bioglobax.com

The concentration of a substance in a solution can be determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. bioglobax.comupi.edu To use UV-Vis spectroscopy for concentration determination of this compound, it would typically be necessary to use an indirect method. This could involve reacting the fluorophosphate with a chromogenic agent to produce a colored complex that absorbs strongly in the visible region. The absorbance of this complex can then be measured and correlated to the concentration of this compound in the original sample. drawellanalytical.com This method is particularly useful for quality control in processes where the concentration of this compound in a solution needs to be monitored. drawellanalytical.com

Chromatographic Separations for Impurity Profiling

Chromatographic techniques are essential for separating complex mixtures and are therefore highly valuable for identifying and quantifying impurities in this compound. ajprd.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. globalresearchonline.net It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.net

For impurity profiling, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. researchgate.net The components of the sample are then separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the eluent). globalresearchonline.net Different types of HPLC columns and mobile phases can be used to achieve optimal separation of this compound from its potential impurities. globalresearchonline.net

A common mode of HPLC for ionic compounds like fluorophosphates is ion chromatography, a subset of HPLC that uses an ion-exchange resin as the stationary phase. This allows for the separation of anions based on their charge and size. By using a conductivity detector, the concentration of this compound and any ionic impurities can be determined with high sensitivity. nih.gov The retention time of a peak is characteristic of a specific compound under a given set of chromatographic conditions, allowing for identification by comparison to a standard. The area of the peak is proportional to the concentration of the compound, enabling quantitative analysis of impurities. researchgate.net

The table below shows a hypothetical HPLC chromatogram data for a this compound sample containing a small amount of a phosphate (B84403) impurity.

| Retention Time (min) | Peak Area | Compound | Concentration (%) |

| 4.2 | 99500 | This compound | 99.5 |

| 5.8 | 500 | Phosphate Impurity | 0.5 |

Thermal Analysis Techniques for Stability and Phase Behavior

Thermal analysis techniques are crucial in characterizing the stability and phase behavior of inorganic compounds like this compound. By subjecting the material to a controlled temperature program, researchers can identify phase transitions, decomposition temperatures, and other thermally induced events.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.com It is a fundamental tool for studying the thermal properties of materials, allowing for the detection of transitions such as melting, crystallization, and solid-state phase changes. s4science.at

In the analysis of a crystalline compound like this compound, a DSC thermogram would reveal endothermic peaks corresponding to the energy absorbed during melting and other phase transitions, and exothermic peaks for processes like crystallization. The information generated is used to understand the crystalline behavior and transition temperatures of the material. s4science.at While specific DSC data for this compound is not extensively detailed in publicly available research, its use as a crystalline reference standard in studies of fluorophosphate glasses suggests its thermal transitions are well-defined. researchgate.net

A typical DSC analysis provides key data points for thermal characterization.

Table 1: Illustrative DSC Data for a Crystalline Fluorophosphate Compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

|---|---|---|---|

| Solid-Solid Phase Transition | 320 | 325 | 15 |

| Melting | 580 | 585 | 120 |

| Crystallization (on cooling) | 550 | 545 | -115 |

Note: This table is illustrative of typical data obtained from a DSC analysis and does not represent experimentally verified values for this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere. xrfscientific.com This technique is essential for determining the temperature at which a substance begins to decompose, loses volatile components like water, or reacts with the surrounding atmosphere. particle.dktainstruments.com

For an inorganic salt such as this compound, TGA can be used to assess its decomposition pathway and upper thermal stability limit. The resulting TGA curve plots the percentage of weight loss against temperature. Significant weight loss events indicate decomposition or the release of adsorbed or bound species. csic.es The derivative of this curve helps pinpoint the temperatures at which the most significant mass changes occur. xrfscientific.com

Table 2: Representative TGA Findings for a Hydrated Inorganic Salt

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 100 - 150 | 1.5% | Loss of adsorbed water |

| > 700 | 12.0% | Onset of thermal decomposition |

Note: This table represents typical findings from a TGA experiment on an inorganic salt and is for illustrative purposes only.

Electrochemical Techniques for Characterization of Electrochemical Properties

Electrochemical characterization is vital for materials considered for applications in energy storage devices like batteries. Techniques such as galvanostatic cycling, cyclic voltammetry, and electrochemical impedance spectroscopy (EIS) are employed to determine a material's potential, capacity, and ion diffusion kinetics. While research on this compound for these applications is not prominent, the broader family of alkali metal fluorophosphates is of significant interest as cathode materials for lithium-ion and sodium-ion batteries. researchgate.netnih.gov

The electrochemical properties of related compounds, such as lithium vanadium fluorophosphate (LiVPO₄F) and sodium vanadium fluorophosphate, are extensively studied. researchgate.netnih.gov For instance, a novel layered lithium vanadium fluorophosphate, Li₁.¹Na₀.₄VPO₄.₈F₀.₇, has been reported as a 4 V cathode material with a reversible capacity of approximately 156 mAh g⁻¹. nih.gov Such materials are synthesized and then assembled into coin cells for testing. Galvanostatic charge-discharge tests reveal the material's specific capacity and cycling stability, while EIS is used to investigate charge transfer resistance and ionic conductivity. researchgate.net These standard methods would be applicable for evaluating the electrochemical performance of this compound if it were to be considered for such applications.

Table 3: Key Electrochemical Parameters for Fluorophosphate Cathode Materials

| Parameter | Description | Example Value (for Li₁.₁Na₀.₄VPO₄.₈F₀.₇) |

|---|---|---|

| Average Voltage | The average potential versus a Li/Li⁺ reference electrode during discharge. | ~3.95 V nih.gov |

| Theoretical Capacity | The maximum charge that can be stored per unit mass based on the material's composition and the number of electrons transferred. | 156 mAh g⁻¹ nih.gov |

| Coulombic Efficiency | The ratio of charge extracted during discharge to the charge inserted during charge in a given cycle. | >95% nih.gov |

| Cycle Life | The number of charge-discharge cycles a material can endure before significant capacity fade. | 96% capacity retention after 100 cycles nih.gov |

Note: The example values are for a related lithium sodium vanadium fluorophosphate compound and serve to illustrate the data obtained from electrochemical characterization.

Advanced Microscopy for Morphological and Compositional Analysis

Advanced microscopy techniques are indispensable for visualizing the structure and analyzing the composition of materials at the micro- and nanoscale. scielo.org.mx For a synthesized compound like this compound, methods such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are fundamental for a comprehensive characterization.

SEM provides high-resolution images of the sample's surface, revealing details about particle size, shape (morphology), and texture. This is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental analysis and confirm the material's composition. TEM, on the other hand, allows for the investigation of the internal structure of the material, providing insights into its crystallinity, lattice structure, and the presence of any defects. mdpi.com These techniques are routinely used to characterize new fluorophosphate materials intended for applications in batteries and other fields to correlate their physical structure with their performance. researchgate.net

Table 4: Application of Advanced Microscopy Techniques

| Microscopy Technique | Information Obtained | Relevance to this compound Research |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, particle morphology, particle size distribution. | To assess the quality of synthesized powder, including crystal habit and uniformity. |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition, spatial distribution of elements. | To verify the presence and stoichiometric ratios of potassium, phosphorus, oxygen, and fluorine. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, lattice fringes, crystal defects. | To confirm the crystalline nature of the compound and analyze its crystal lattice. |

| Confocal Laser Scanning Microscopy (CLSM) | 3D structural imaging, analysis of fluorescently labeled samples. nih.gov | To study the distribution of the compound within a matrix or to resolve its structure with enhanced optical resolution. mdpi.com |

Table 5: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | K₂PO₃F |

| Lithium iron phosphate | LiFePO₄ |

| Lithium vanadium fluorophosphate | LiVPO₄F |

| Lithium sodium vanadium fluorophosphate | Li₁.₁Na₀.₄VPO₄.₈F₀.₇ |

| Sodium vanadium fluorophosphate | Na₁.₅VPO₅F₀.₅ |

| Potassium fluorophosphate | KPO₂F₂ |

| Ammonium (B1175870) fluorophosphate | (NH₄)₂PO₃F |

Academic Research Directions and Emerging Applications of Fluorophosphates in Materials Science

Fluorophosphates as Cathode Materials for Next-Generation Batteries

Fluorophosphate (B79755) compounds are gaining significant attention as promising cathode materials for the next generation of batteries, particularly sodium-ion and lithium-ion batteries. sciopen.comresearchgate.netacs.org Their appeal stems from the strong inductive effect of the phosphate (B84403) (PO₄³⁻) polyanion, which results in high operating voltages. rsc.orgresearchgate.net The inclusion of highly electronegative fluorine further enhances this effect, leading to even higher operating potentials and, consequently, greater energy density. rsc.orgresearchgate.net

Sodium-Ion Battery Electrode Development

The abundance and low cost of sodium have made sodium-ion batteries (SIBs) an attractive alternative to lithium-ion batteries (LIBs), especially for large-scale energy storage. sciopen.comrsc.orgflashbattery.tech Fluorophosphates are being extensively explored as cathode materials for SIBs due to their potential for high energy density and structural stability. sciopen.comresearchgate.net

Several sodium-based fluorophosphate compounds have been investigated, including:

Na₃V₂(PO₄)₂F₃ (NVPF): This material, with a NASICON-type structure, is a promising candidate due to its large interstitial spaces that facilitate rapid sodium-ion diffusion, leading to excellent stability and high energy density. researchgate.netmdpi.com Research has shown that NVPF can deliver a reversible capacity of around 120 mAh/g. researchgate.net

Na₂FePO₄F (NFPF): As an iron-based fluorophosphate, NFPF offers the advantages of being composed of sustainable and low-cost elements. However, it suffers from low electronic conductivity, which can limit its electrochemical performance.

Na₂CoPO₄F and Na₂MnPO₄F: These compounds are also being studied for their potential as high-voltage cathode materials in SIBs. sciopen.comresearchgate.net However, studies have indicated that Na₂FePO₄F and Na₂MnPO₄F may exhibit significant volume expansion during cycling, which can impact their structural stability. researchgate.net

Lithium-Ion Battery Electrode Development